Formoterol vs. Salmeterol: Intrinsic Efficacy and Potency on Isolated Human Bronchi
In isolated human bronchial tissue, formoterol demonstrates significantly higher intrinsic activity (efficacy) than salmeterol. The intrinsic activity (IA) of formoterol was measured at 0.84, compared to an IA range of 0.62-0.66 for salmeterol, using isoprenaline as the reference (IA=1.0) [1]. This indicates that formoterol is a near-full agonist, whereas salmeterol acts as a partial agonist. This higher efficacy of formoterol translates to a greater maximal relaxant effect in bronchial smooth muscle, a key determinant of bronchodilator performance in functional antagonism models [2].
| Evidence Dimension | Intrinsic Activity (Efficacy) |
|---|---|
| Target Compound Data | 0.84 |
| Comparator Or Baseline | Salmeterol: 0.62-0.66; Isoprenaline: 1.0 (reference) |
| Quantified Difference | Formoterol is 27-35% more efficacious than salmeterol |
| Conditions | Isolated human bronchi contracted with acetylcholine (10⁻³ M) to induce functional antagonism |
Why This Matters
This difference defines formoterol as a near-full agonist versus a partial agonist, directly impacting its maximal bronchodilator capacity, which is a critical parameter for research models of airway relaxation and for clinical efficacy comparisons.
- [1] Naline E, Zhang Y, Qian Y, et al. Relaxant effects and durations of action of formoterol and salmeterol on the isolated human bronchus. Eur Respir J. 1994;7(5):914-920. doi:10.1183/09031936.94.07050914. View Source
- [2] Scichilone N, Braido F, Paggiaro P, et al. Why use long acting bronchodilators in chronic obstructive lung diseases? An extensive review on formoterol and salmeterol. 2013. University of Palermo Institutional Repository. View Source
